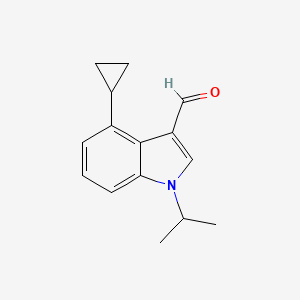

4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

4-cyclopropyl-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10(2)16-8-12(9-17)15-13(11-6-7-11)4-3-5-14(15)16/h3-5,8-11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDMTBYOUCORSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C(C=CC=C21)C3CC3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Strategy

The principal synthetic approach to 4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde involves the Fischer indole synthesis , a classical and widely used method for constructing the indole core. This reaction typically entails the acid-catalyzed condensation of phenylhydrazine with a suitable ketone or aldehyde precursor to form the indole ring system. For this compound, the starting materials are chosen to incorporate the cyclopropyl and isopropyl groups appropriately on the indole scaffold.

Following indole ring formation, alkylation reactions are employed to introduce the isopropyl substituent at the nitrogen atom (N-1 position). The aldehyde group at the 3-position is either introduced directly via the starting aldehyde or through subsequent formylation reactions such as the Vilsmeier-Haack reaction, optimized for selectivity and yield.

Industrial synthesis leverages large-scale Fischer indole synthesis combined with controlled alkylation steps. The process benefits from continuous flow reactors and advanced purification techniques to enhance efficiency and product quality.

Detailed Reaction Conditions and Steps

| Step Number | Reaction Type | Starting Materials/Intermediates | Reagents/Conditions | Outcome/Product | Notes |

|---|---|---|---|---|---|

| 1 | Fischer Indole Synthesis | Phenylhydrazine + cyclopropyl/isopropyl-substituted ketone or aldehyde | Acidic medium (e.g., HCl or acetic acid), reflux | Formation of 4-cyclopropyl-1H-indole intermediate | Key step to form indole ring with cyclopropyl group |

| 2 | N-Alkylation | 4-cyclopropyl-1H-indole intermediate | Alkyl halide (e.g., isopropyl bromide), base | 1-isopropyl substituted indole | Alkylation at nitrogen to introduce isopropyl group |

| 3 | Formylation | 1-isopropyl-4-cyclopropylindole | Vilsmeier-Haack reagent (POCl3 + DMF) or alternative formylation agents | This compound | Introduction of aldehyde group at position 3 |

Industrial Production Enhancements

- Continuous flow reactors allow better control of reaction parameters such as temperature and reaction time, improving yield and scalability.

- Purification techniques including crystallization and chromatography are optimized to remove side products and achieve high purity.

- Reaction conditions are fine-tuned to minimize side reactions such as over-oxidation or unwanted substitutions on the indole ring.

Chemical Reaction Analysis Relevant to Preparation

The aldehyde group at the 3-position is chemically reactive and can undergo:

- Oxidation: Conversion to carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Conversion to primary alcohol by sodium borohydride or lithium aluminum hydride.

- Electrophilic substitution: The indole ring can be further functionalized via nitration, halogenation, or sulfonation under appropriate conditions.

These reactions are important for modifying or protecting the aldehyde during synthesis or for subsequent derivatization.

Summary Table of Preparation Method Highlights

| Aspect | Description |

|---|---|

| Core Synthetic Method | Fischer indole synthesis |

| Key Intermediates | Cyclopropyl-substituted indole, N-alkylated indole |

| Functional Group Introduction | Formylation at 3-position via Vilsmeier-Haack or equivalent |

| Reaction Conditions | Acidic medium for Fischer synthesis; base-mediated alkylation; controlled formylation |

| Industrial Scale Adaptations | Continuous flow reactors, optimized purification |

| Side Reactions | Oxidation or reduction of aldehyde; ring substitutions |

| Purity and Yield | Enhanced by reaction optimization and advanced purification methods |

Research Findings and Practical Notes

- The Fischer indole synthesis remains the most reliable and scalable method for constructing the indole core with the desired substituents.

- Alkylation at the nitrogen atom requires careful control to avoid over-alkylation or side reactions.

- Formylation methods must be optimized to prevent degradation or side reactions of the sensitive aldehyde group.

- Industrial processes emphasize safety, environmental impact reduction, and cost-effectiveness, employing greener solvents and continuous processing technologies.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Scientific Research Applications

4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . The cyclopropyl and isopropyl groups may influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The cyclopropyl group in the target compound provides a balance between steric bulk and metabolic resistance, contrasting with the 4-isopropylphenyl group in the C₁₈ derivative, which introduces significant hydrophobicity .

- Molecular Weight : The target compound (227.30 g/mol) is lighter than 2-(4-isopropylphenyl)-1H-indole-3-carbaldehyde (263.34 g/mol) but heavier than simpler derivatives like 1H-indole-4-carbaldehyde (145.16 g/mol) .

- Solubility : Linear aldehydes (e.g., 1H-indole-4-carbaldehyde) exhibit higher aqueous solubility due to minimal substituent interference, whereas bulky groups (e.g., cyclopropyl, isopropylphenyl) reduce solubility .

Biological Activity

4-Cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group and an isopropyl group attached to the indole moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate various signaling pathways, including those involved in apoptosis and cell proliferation.

Key Mechanisms:

- Apoptosis Induction : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

- Kinase Inhibition : The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression, leading to reduced cell viability in malignant cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |

|---|---|---|---|---|

| Study A | MV4-11 (AML) | 0.072 | FLT3 Inhibition | Significant cytotoxicity observed |

| Study B | MCF7 (Breast) | 5.4 | Apoptosis | Induction of apoptotic markers |

| Study C | A549 (Lung) | 9.2 | Cell Cycle Arrest | G0/G1 phase arrest noted |

Case Study 1: Anticancer Properties

In a recent study examining the anticancer properties of this compound, researchers evaluated its effects on several cancer cell lines. The compound demonstrated significant cytotoxic effects against MV4-11 cells, with an IC50 value of 0.072 µM, indicating potent activity against acute myeloid leukemia (AML) cells. Mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of this compound in animal models. Behavioral assays indicated that it exhibits anxiolytic and antidepressant-like effects, potentially through modulation of serotonin receptors. The findings suggest that this compound may serve as a lead compound for developing new treatments for anxiety and depression disorders.

Q & A

Q. What are the established synthetic routes for 4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde, and what methodological considerations ensure high yield and purity?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using transition metal catalysts (e.g., Rh or Cu) and indole core functionalization via Vilsmeier-Haack formylation. Key steps include:

- Indole N-alkylation : Reacting 1H-indole with isopropyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group .

- Formylation : Using POCl₃/DMF (Vilsmeier reagent) at 0–5°C to selectively introduce the aldehyde group at the 3-position .

- Cyclopropanation : Employing ethyl diazoacetate and a Rh(II) catalyst (e.g., Rh₂(OAc)₄) to install the cyclopropyl moiety . Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (acetic acid/water) are critical for isolating the product in >90% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : ¹H NMR (500 MHz, CDCl₃) confirms the aldehyde proton (δ ~10.2 ppm), cyclopropyl protons (δ ~1.2–2.0 ppm), and isopropyl splitting patterns (δ ~1.4–1.6 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) assess purity (>98%) and detect regioisomeric byproducts .

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion [M+H]⁺ (e.g., m/z calc. 257.1312, found 257.1309) .

Q. What is the biological relevance of the indole-3-carbaldehyde scaffold in drug discovery?

Indole-3-carbaldehydes are privileged structures in medicinal chemistry due to their ability to interact with enzymes (e.g., kinases) and receptors (e.g., serotonin receptors) via hydrogen bonding and π-π stacking . The cyclopropyl and isopropyl substituents in this compound may enhance metabolic stability and target selectivity .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Contradictions often arise from differences in assay conditions (e.g., buffer pH, cell lines) or impurities in synthesized batches. Mitigation strategies include:

- Batch Reproducibility : Validate synthesis protocols using identical reagents (e.g., same Rh catalyst lot) and monitor reaction progress via TLC/HPLC .

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) and report IC₅₀ values with error margins (triplicate measurements) .

- Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry and confirms the cyclopropyl geometry .

Q. What computational methods predict the reactivity of the aldehyde group in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electrophilicity of the aldehyde carbon. Key parameters:

- Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution (aldehyde carbon: ~+0.35 e) and predicts reactivity toward amines or hydrazines .

- Transition State Modeling : Identifies steric effects from the cyclopropyl group, which may hinder bulkier nucleophiles .

Q. How does the cyclopropyl substituent influence the compound’s stability under physiological conditions?

- Metabolic Stability : Cyclopropane rings resist cytochrome P450 oxidation compared to alkenes, as shown in microsomal assays (t₁/₂ > 120 min vs. <30 min for non-cyclopropyl analogs) .

- pH-Dependent Degradation : Accelerated stability testing (40°C/75% RH) reveals <5% degradation after 4 weeks in pH 7.4 buffer but rapid aldehyde oxidation at pH <3 .

Q. What strategies optimize enantioselective synthesis of chiral analogs?

- Chiral Auxiliaries : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclopropanation (up to 90% ee) .

- Kinetic Resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., CAL-B enzyme, tert-butyl methyl ether) separates enantiomers .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.